molecular formula C22H28O5 B1236310 Mammea B/BA CAS No. 521-38-0

Mammea B/BA

Cat. No. B1236310
CAS RN: 521-38-0
M. Wt: 372.5 g/mol
InChI Key: LYJWLIYDNZREPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mammea b/ba, also known as ferruol b or mammein, belongs to the class of organic compounds known as 7-hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the C7 position the coumarin skeleton. Mammea b/ba exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, mammea b/ba is primarily located in the membrane (predicted from logP). Outside of the human body, mammea b/ba can be found in fruits. This makes mammea b/ba a potential biomarker for the consumption of this food product.
Mammea B/BA is a hydroxycoumarin. It has a role as a metabolite.

Scientific Research Applications

Anticancer Activity

Mammea-type coumarins, including Mammea B/BA, have been identified for their potent anticancer properties. In a study by Gómez-Verjan et al. (2018), Mammea A/BA and A/BB demonstrated cytotoxic and antitumor activities, inducing apoptosis in cancer cells by disrupting autophagic flux and mitochondrial structure, as well as increasing intracellular calcium concentration. This suggests their potential application in cancer therapeutics (Gómez-Verjan et al., 2018).

Antioxidant and Cytotoxic Properties

Mammea B/BA has shown significant antioxidant and cytotoxic activities. Yang et al. (2005) isolated various isoprenylated coumarins, including Mammea B/BA, from Mammea americana seeds, demonstrating cytotoxic activities against human colon cancer cell lines and high antioxidant activity. This suggests their potential use in developing therapies against oxidative stress-related diseases and cancer (Yang et al., 2005).

Bioactive Compound Analysis

Yang et al. (2006) performed a comprehensive analysis of Mammea coumarins, including Mammea B/BA, in various parts of Mammea americana. The study provided a detailed quantitative and qualitative profile of these compounds, highlighting their abundant presence in different plant parts, which could be critical for their extraction and utilization in various applications (Yang et al., 2006).

properties

CAS RN

521-38-0

Product Name

Mammea B/BA

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-propylchromen-2-one

InChI

InChI=1S/C22H28O5/c1-6-7-14-11-17(24)27-22-18(14)20(25)15(9-8-12(2)3)21(26)19(22)16(23)10-13(4)5/h8,11,13,25-26H,6-7,9-10H2,1-5H3

InChI Key

LYJWLIYDNZREPC-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)OC2=C1C(=C(C(=C2C(=O)CC(C)C)O)CC=C(C)C)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=C(C(=C2C(=O)CC(C)C)O)CC=C(C)C)O

melting_point

127°C

Other CAS RN

521-38-0

physical_description

Solid

synonyms

4-n-propyl-5,7-dihydroxy-6-isopentenyl-8-isovalerylcoumarin
mammein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mammea B/BA
Reactant of Route 2
Reactant of Route 2
Mammea B/BA
Reactant of Route 3
Mammea B/BA
Reactant of Route 4
Reactant of Route 4
Mammea B/BA
Reactant of Route 5
Reactant of Route 5
Mammea B/BA
Reactant of Route 6
Reactant of Route 6
Mammea B/BA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.